molecular formula C17H26BClN2O3 B571794 Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride CAS No. 1256360-65-2

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride

Cat. No. B571794
M. Wt: 352.666
InChI Key: SIWNUCVVQAKXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone” is a chemical compound with the CAS Number: 864754-07-4 . It has a molecular weight of 316.21 . The IUPAC name for this compound is 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(21)20-11-9-19-10-12-20/h5-8,19H,9-12H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions

    • This compound, being a boronic acid derivative, can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds from a boronic acid and an aryl or vinyl halide .
  • Antibacterial Activity

    • A study has reported the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, which showed antibacterial activity . Although this is not the exact compound you mentioned, it does involve a piperazine moiety, suggesting potential antibacterial applications for similar compounds .
  • Pharmaceutical Intermediate

    • Compounds with similar structures, such as (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, have been used as pharmaceutical intermediates . This suggests that your compound could potentially be used in the synthesis of pharmaceuticals .
  • Study of Stability of Boronate Esters

    • Similar compounds have been used as model compounds in the study of the stability of boronate esters in different alcohols .
  • Palladium-Catalyzed Methylation

    • Similar compounds have been used as substrates in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
  • Chemical Synthesis

    • This compound could be used in the synthesis of other complex molecules. Its structure suggests that it could act as a building block in the synthesis of pharmaceuticals or other biologically active compounds .
  • Material Science

    • Boronic acid derivatives have been used in the field of material science, for example in the creation of boronic acid-based sensors for the detection of saccharides. These sensors are used in the detection and quantification of glucose, fructose, and other saccharides, which is of great importance in the diagnosis and monitoring of diabetes .
  • Biochemical Research

    • Boronic acids and their derivatives have been used in biochemical research, including in the study of proteasomes. Proteasomes are protein complexes inside all eukaryotes and archaea, and in some bacteria. In eukaryotes, they are located in the nucleus and the cytoplasm .
  • Catalysis

    • Boronic acids and their derivatives have been used as catalysts in a variety of chemical reactions. They are particularly known for their use in the Suzuki reaction, a type of palladium-catalyzed cross coupling reaction .
  • Drug Discovery

    • Given the wide range of biological activities exhibited by piperazine derivatives, this compound could potentially be used in drug discovery and development .
  • Agriculture

    • Some boronic acid derivatives have shown potential as herbicides. While this specific compound’s potential in this area is not documented, it’s a possibility given the broader class of compounds it belongs to .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

piperazin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3.ClH/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(21)20-11-9-19-10-12-20;/h5-8,19H,9-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWNUCVVQAKXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride

CAS RN

1256360-65-2
Record name Methanone, 1-piperazinyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperazine-1-carbonyl)phenylboronic acid, pinacol ester, hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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